Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate
Description
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is a complex organic compound that features a pyridine ring, a pyrrolidinone moiety, and a carbamate group
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16-5-3-9-21(16)15-10-13(6-8-19-15)11-20-17(23)24-12-14-4-1-2-7-18-14/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMLQJBRVGILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)OCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the alkylation of pyridin-2-ylmethyl alcohols with ketones via a base-promoted C-alkylation reaction . This approach is efficient and environmentally benign, providing high yields and broad functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: The major product is pyridin-2-yl-methanone.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Pharmacological Applications
Antimicrobial and Antiviral Activities
Pyridine derivatives, including those similar to pyridin-2-ylmethyl carbamate, have been recognized for their antimicrobial and antiviral properties. Research indicates that compounds containing the pyridine nucleus exhibit significant activity against various pathogens, including bacteria and viruses. For instance, studies have shown that pyridine compounds can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Pyridine derivatives often interact with specific proteins involved in cancer pathways, leading to apoptosis in cancer cells. The presence of additional heterocycles enhances these interactions, making them promising candidates for cancer therapy .
Synthesis and Structure-Activity Relationship
Synthesis Techniques
The synthesis of pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate typically involves multi-step reactions that include the formation of the pyridine ring and subsequent modifications to introduce functional groups that enhance biological activity. Techniques such as Mannich reactions and condensation methods are commonly employed .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyridine derivatives. Studies have demonstrated that variations in substituents on the pyridine ring can significantly alter biological activity. For example, modifications at specific positions on the ring can enhance binding affinity to target enzymes or receptors involved in disease processes .
Case Studies
Case Study 1: Anti-Tuberculosis Agents
A series of pyridine-based compounds were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects, with IC50 values in the low micromolar range. These findings suggest that modifications to the pyridine structure can lead to enhanced anti-tubercular activity .
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, a group of pyridine derivatives was evaluated against Sclerotinia sclerotiorum. The results revealed that several compounds achieved over 90% inhibition at concentrations as low as 50 µg/mL. This underscores the potential of pyridine derivatives as effective fungicides, which could be further explored for agricultural applications .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Exhibits significant activity against M.tb; potential antitumor properties |
| 5-Pyridin-2-Ylmethylidene 2-Thio-4H-Imidazol | Antifungal | High inhibitory rates against Sclerotinia sclerotiorum |
| Isoxazolo-pyridine derivatives | Anti-inflammatory | Effective inhibitors of phosphatidylinositol 3-kinase delta & gamma |
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The pyridine and pyrrolidinone moieties can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: A simpler compound with similar functional groups.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine ring and have similar synthetic routes.
Imidazole Containing Compounds: These compounds have similar applications in medicinal chemistry.
Uniqueness
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications .
Biological Activity
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is a complex organic compound with potential biological activities that are being explored in various research settings. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.4 g/mol
- CAS Number : 942012-44-4
The structure consists of a pyridine ring attached to a carbamate group, which is further connected to a 2-oxopyrrolidine moiety. This structural complexity suggests multiple sites for biological interaction, making it a candidate for various pharmacological studies.
Anticancer Properties
Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, pyridinethione derivatives have demonstrated selective activity against human liver and colon cancer cells while showing low cytotoxicity against non-tumor cell lines. The antiproliferative effects were assessed using the MTT assay, revealing that some compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 5d | HCT-116 (Colon) | 5.0 | High |
| Compound 10c | HepG2 (Liver) | 3.5 | Moderate |
| Compound 7b | MCF7 (Breast) | >20 | Low |
The mechanism by which pyridine derivatives exert their anticancer effects often involves the inhibition of specific kinases or enzymes essential for cancer cell survival. For example, certain derivatives have been shown to inhibit the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in the survival of cancer cells . Molecular docking studies indicate that these compounds can effectively bind to target proteins associated with cancer progression.
Neuroprotective Effects
Pyridine derivatives also exhibit neuroprotective properties, which are being investigated for their potential in treating neurodegenerative diseases. Research indicates that these compounds may enhance cognitive function and protect against neuronal damage through antioxidant mechanisms .
Table 2: Neuroprotective Activity of Pyridine Derivatives
| Compound | Model System | Effect Observed |
|---|---|---|
| Compound A | PC12 Cells | Increased viability |
| Compound B | Mouse Model | Reduced neuroinflammation |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in animal models. However, detailed pharmacokinetic studies are still needed to establish its bioavailability and metabolic pathways .
Case Studies
Several case studies highlight the efficacy of pyridine derivatives in clinical settings. For example, a recent trial involving a related compound demonstrated significant tumor reduction in patients with advanced liver cancer after a treatment regimen incorporating these derivatives .
Q & A
Q. How to mitigate hydrolysis of the carbamate group during biological assays?
- Methodological Answer :
- Buffer Optimization : Use carbonate-free buffers (e.g., HEPES) and avoid prolonged exposure to basic conditions (pH >8).
- Prodrug Design : Replace the carbamate with a stable bioisostere (e.g., urea) if hydrolysis compromises activity .
- Real-Time Monitoring : Employ LC-MS to track degradation products during cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
